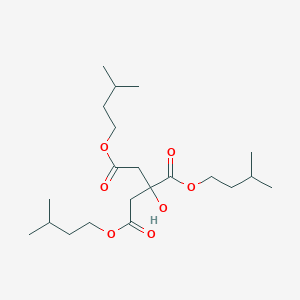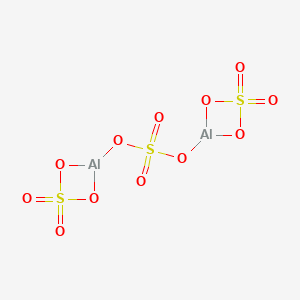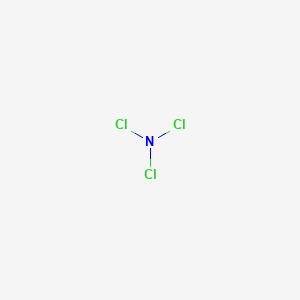![molecular formula C19H24N2 B158784 (15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene CAS No. 1674-01-7](/img/structure/B158784.png)
(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene is an alkaloid compound with the molecular formula C19H24N2. It is derived from the alkaloid catharanthine and is known for its interesting chemical properties and potential applications in various fields. This compound is part of the Iboga alkaloid family and has been studied for its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene can be synthesized through the acid-catalyzed rearrangement of catharanthine. This process involves the use of concentrated hydrochloric acid, which cleaves catharanthine to produce cleavamine along with other reaction products. The reaction typically requires controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, cleavamine is produced using similar acid-catalyzed reactions. The process involves large-scale reactors where catharanthine is treated with hydrochloric acid under controlled temperature and pressure conditions. The reaction mixture is then purified to isolate cleavamine, which is further processed to achieve the desired purity and quality.
化学反应分析
Types of Reactions
(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction of cleavamine can lead to the formation of dihydro derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidation of cleavamine can produce descarbomethoxycatharanthine and other oxidized derivatives.
Reduction: Reduction leads to the formation of dihydrocleavamine derivatives.
Substitution: Substitution reactions can yield a variety of cleavamine derivatives with different functional groups.
科学研究应用
(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene has several scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of various alkaloid derivatives. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methods.
Biology: this compound and its derivatives are studied for their potential biological activities. Research has shown that cleavamine can interact with biological targets, making it a compound of interest in drug discovery.
Medicine: this compound derivatives have been investigated for their potential therapeutic effects. Studies have explored their use in treating various medical conditions, including cancer and neurological disorders.
Industry: this compound is used in the production of recyclable epoxy resins. These resins are employed in the manufacturing of wind turbine blades and other composite materials, offering environmental benefits through improved recyclability.
作用机制
(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene exerts its effects through a novel transannular cyclization mechanism. This process involves the formation of ring-opened intermediates, which then undergo cyclization to produce the Iboga alkaloid skeleton. The molecular targets and pathways involved in this mechanism are still being studied, but it is believed that cleavamine interacts with specific enzymes and receptors in biological systems.
相似化合物的比较
(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene is similar to other Iboga alkaloids, such as catharanthine and quebrachainine. it is unique in its structure and reactivity. Unlike catharanthine, cleavamine undergoes a distinct acid-catalyzed rearrangement, leading to different reaction products. Additionally, cleavamine’s ability to form recyclable epoxy resins sets it apart from other alkaloids.
List of Similar Compounds
- Catharanthine
- Quebrachainine
- Velbanamine
- Isovelbanamine
This compound’s unique properties and potential applications make it a valuable compound for scientific research and industrial use. Its distinct chemical behavior and reactivity continue to be subjects of interest in various fields.
属性
CAS 编号 |
1674-01-7 |
|---|---|
分子式 |
C19H24N2 |
分子量 |
280.4 g/mol |
IUPAC 名称 |
(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene |
InChI |
InChI=1S/C19H24N2/c1-2-14-11-15-7-8-19-17(9-10-21(12-14)13-15)16-5-3-4-6-18(16)20-19/h3-6,11,15,20H,2,7-10,12-13H2,1H3/t15-/m1/s1 |
InChI 键 |
GWRGHAJVUZLGHL-OAHLLOKOSA-N |
SMILES |
CCC1=CC2CCC3=C(CCN(C2)C1)C4=CC=CC=C4N3 |
手性 SMILES |
CCC1=C[C@H]2CCC3=C(CCN(C2)C1)C4=CC=CC=C4N3 |
规范 SMILES |
CCC1=CC2CCC3=C(CCN(C2)C1)C4=CC=CC=C4N3 |
同义词 |
cleavamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


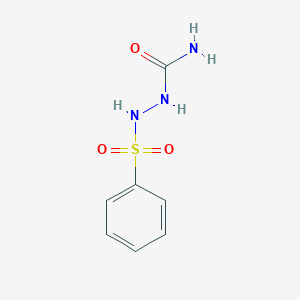

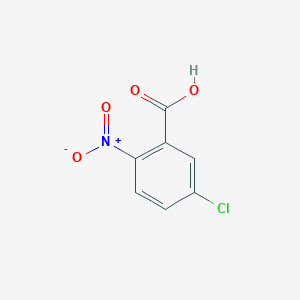
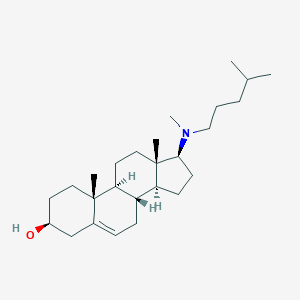
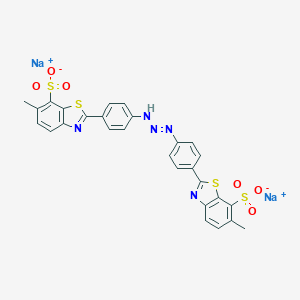
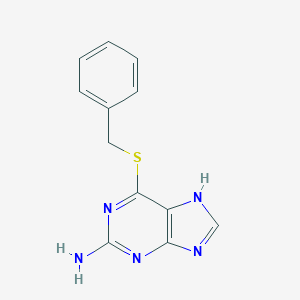
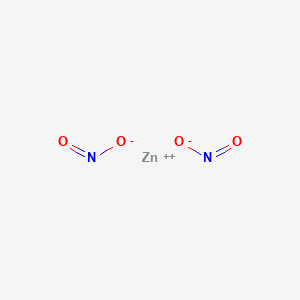
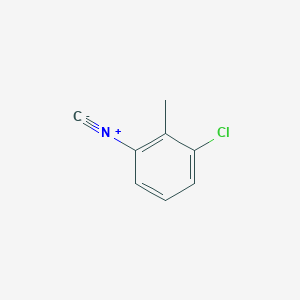
![disodium 5-bromo-2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B158723.png)
![Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate](/img/structure/B158726.png)

